5-benzyl-3-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
Description
5-Benzyl-3-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a structurally complex heterocyclic compound characterized by a fused pyrrolo-isoxazole-dione core substituted with benzyl, phenyl, and 3-nitrophenyl groups. The nitro group at the 3-position of the phenyl ring introduces electron-withdrawing effects, which may influence reactivity, solubility, and biological activity.
Properties
IUPAC Name |
5-benzyl-3-(3-nitrophenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O5/c28-23-20-21(17-10-7-13-19(14-17)27(30)31)26(18-11-5-2-6-12-18)32-22(20)24(29)25(23)15-16-8-3-1-4-9-16/h1-14,20-22H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKWMYLBDZSCOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387257 | |
| Record name | AC1MEVJK | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6077-41-4 | |
| Record name | AC1MEVJK | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-benzyl-3-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyrrolo[3,4-d]isoxazole core with various substituents that influence its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Anticancer Potential : The compound has been evaluated for its anticancer effects. In vitro studies indicate that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
- Anti-inflammatory Effects : Preliminary investigations suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and modulating immune responses.
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been reported to inhibit specific enzymes involved in bacterial metabolism and cancer cell proliferation.
- Induction of Oxidative Stress : The compound may induce oxidative stress in target cells, leading to apoptosis.
- Modulation of Signaling Pathways : It appears to affect various signaling pathways related to inflammation and cell survival.
Table 1: Biological Activities and Their Mechanisms
Case Studies
Several studies have highlighted the efficacy of this compound in clinical and preclinical settings:
- Study on Antimicrobial Activity : A study conducted on various bacterial strains demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics, suggesting its potential as a novel antimicrobial agent.
- Cancer Cell Line Study : In vitro studies on breast cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability and increased markers of apoptosis compared to untreated controls.
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers compared to the control group, indicating its potential therapeutic application in inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural and Electronic Differences
The compound’s closest analogs differ in substituents on the phenyl rings, which significantly alter electronic and steric properties:
- Electronic Effects : The nitro group in the target compound enhances electrophilicity compared to electron-donating groups (e.g., methyl in ) or halogenated analogs (e.g., dichlorophenyl in ). This may reduce solubility in polar solvents but improve binding affinity in enzymatic assays.
Physicochemical Properties
- Solubility : The nitro group’s electron-withdrawing nature likely reduces aqueous solubility compared to dichlorophenyl or furyl derivatives. ’s HT-solubility assay protocol could be applied to quantify this, though specific data for the target compound is unavailable.
- Stability: Industrial-grade dichlorophenyl analogs (99% purity, ) suggest robustness under storage conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
